11-Amino-1-(4-bromonaphthalen-1-YL)undecan-1-one
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Overview
Description
11-Amino-1-(4-bromonaphthalen-1-yl)undecan-1-one is a chemical compound known for its unique structure, which includes an amino group, a bromonaphthalene moiety, and an undecane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Amino-1-(4-bromonaphthalen-1-yl)undecan-1-one typically involves multi-step organic reactions. One common method includes the bromination of naphthalene to introduce the bromine atom at the desired position. This is followed by the attachment of the undecane chain through a series of reactions, including alkylation and amination .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
11-Amino-1-(4-bromonaphthalen-1-yl)undecan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The bromine atom can be reduced to form a hydrogenated product.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
11-Amino-1-(4-bromonaphthalen-1-yl)undecan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and material science.
Biology: Investigated for its potential as a biochemical probe and in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 11-Amino-1-(4-bromonaphthalen-1-yl)undecan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromonaphthalene moiety can engage in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-naphthaleneboronic acid: Shares the bromonaphthalene moiety but differs in the functional groups attached.
11-Bromo-1-undecanethiol: Contains a similar undecane chain but with a thiol group instead of an amino group.
Uniqueness
11-Amino-1-(4-bromonaphthalen-1-yl)undecan-1-one is unique due to its combination of an amino group, bromonaphthalene moiety, and undecane chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
113599-15-8 |
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Molecular Formula |
C21H28BrNO |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
11-amino-1-(4-bromonaphthalen-1-yl)undecan-1-one |
InChI |
InChI=1S/C21H28BrNO/c22-20-15-14-19(17-11-8-9-12-18(17)20)21(24)13-7-5-3-1-2-4-6-10-16-23/h8-9,11-12,14-15H,1-7,10,13,16,23H2 |
InChI Key |
KYLVCMQTTOQXHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)C(=O)CCCCCCCCCCN |
Origin of Product |
United States |
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